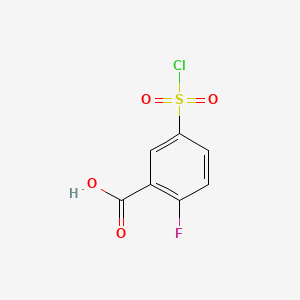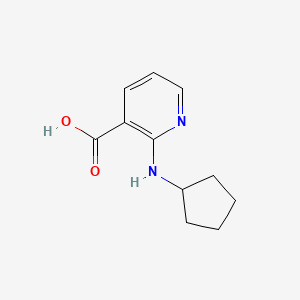
2-(Cyclopentylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there is no direct information available on the synthesis of 2-(Cyclopentylamino)nicotinic acid, a related compound, 2-(arylamino)nicotinic acids, has been synthesized through hydrothermal reactions at 150–180 °C. This process involves the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base .Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylamino)nicotinic acid can be represented by the SMILES stringN#CC1=CC=CN=C1NC2CCCC2 . The InChI representation is 1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) . The molecular weight of the compound is 187.24 g/mol . Physical And Chemical Properties Analysis
2-(Cyclopentylamino)nicotinic acid is a solid substance . The molecular weight of the compound is 187.24 g/mol . The compound’s SMILES string isN#CC1=CC=CN=C1NC2CCCC2 and its InChI representation is 1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) .
Scientific Research Applications
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, which include “2-(Cyclopentylamino)nicotinic acid”, have been studied for their antibacterial and antibiofilm properties . These compounds have shown promising results against various bacteria, including Enterococcus faecalis .
Computational Analyses
These compounds have also been investigated computationally, providing valuable insights into their electronic properties . This can help in understanding their behavior and potential applications in various fields.
Synthesis of New Compounds
Nicotinic acid, which is a starting compound for “2-(Cyclopentylamino)nicotinic acid”, has been used in the synthesis of a series of acylhydrazones . These new compounds have shown promising activity against Gram-positive bacteria .
Antimicrobial Activity
The synthesized acylhydrazones were subjected to a cyclization reaction to obtain new 1,3,4-oxadiazoline derivatives . These derivatives have shown high antimicrobial activity, especially against Bacillus subtilis and Staphylococcus aureus .
Anti-Inflammatory and Analgesic Efficacy
2-substituted aryl derived from nicotinic acid, which includes “2-(Cyclopentylamino)nicotinic acid”, have shown anti-inflammatory and analgesic efficacy . This makes them potential candidates for use in drugs within this class .
Molecular Docking Studies
Molecular docking studies of these compounds can provide insights into their interactions with biological targets . This can help in the design of more effective drugs and therapies.
properties
IUPAC Name |
2-(cyclopentylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHCDCKTRSFKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246346 |
Source


|
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)nicotinic acid | |
CAS RN |
460363-30-8 |
Source


|
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460363-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


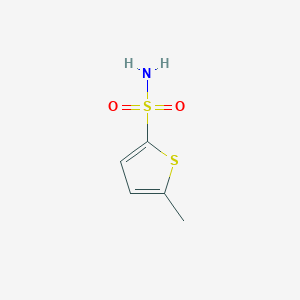
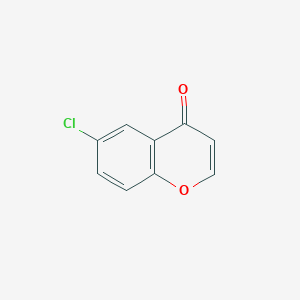
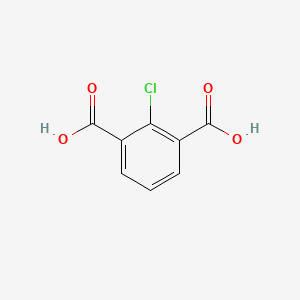
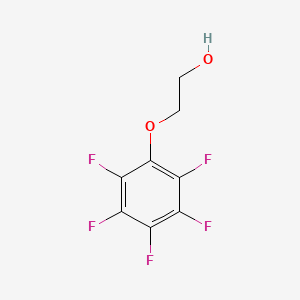
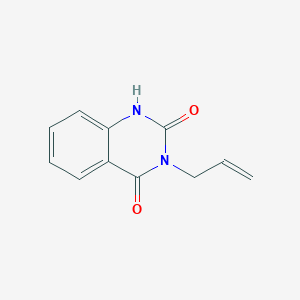
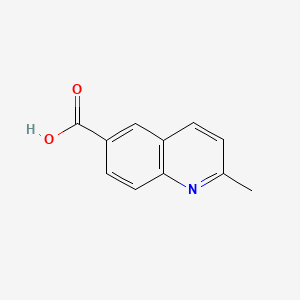
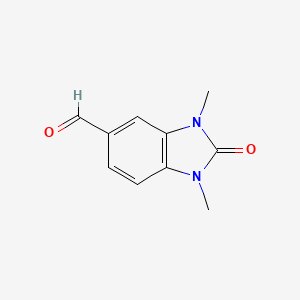
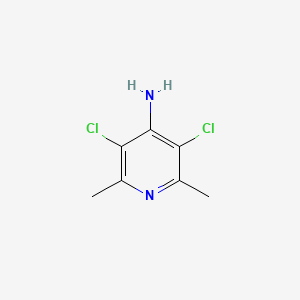
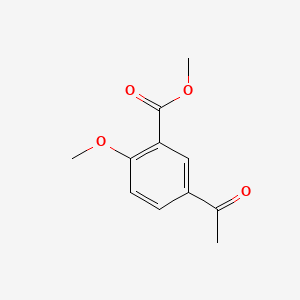
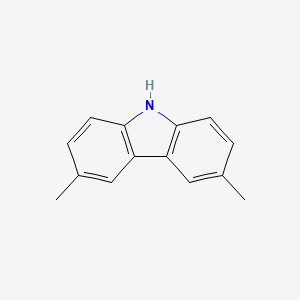
![5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1349416.png)

